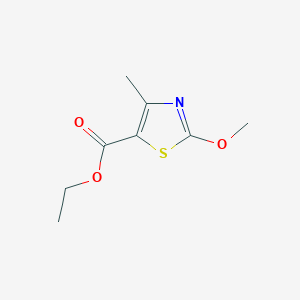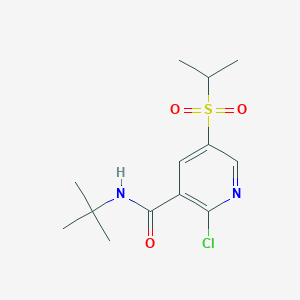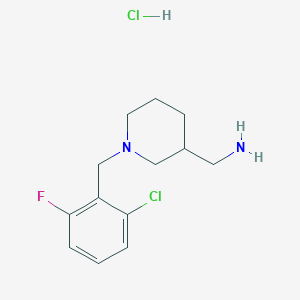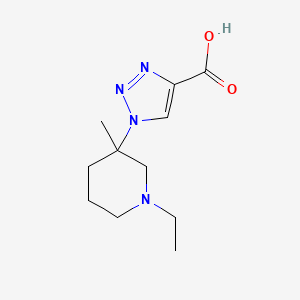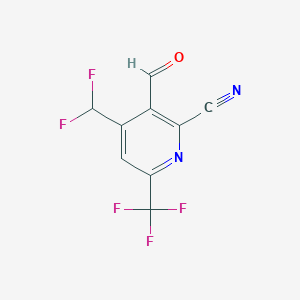
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a picolinonitrile scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reagents under controlled conditions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the trifluoromethyl group can be introduced using trifluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and trifluoromethyl groups can enhance the compound’s ability to interact with specific enzymes or receptors, leading to desired biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other picolinonitriles with fluorinated substituents, such as:
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)-2-anilinoquinoline
- Sorafenib
Uniqueness
What sets 4-(Difluoromethyl)-3-formyl-6-(trifluoromethyl)picolinonitrile apart is the presence of both difluoromethyl and trifluoromethyl groups, which confer unique chemical properties. These properties include enhanced metabolic stability, bioavailability, and potential for specific molecular interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H3F5N2O |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-formyl-6-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H3F5N2O/c10-8(11)4-1-7(9(12,13)14)16-6(2-15)5(4)3-17/h1,3,8H |
Clé InChI |
FVSAKROHYBPIFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1C(F)(F)F)C#N)C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


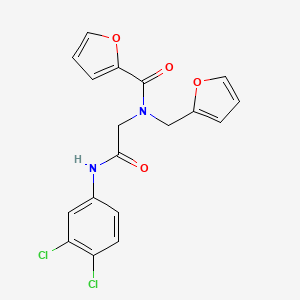



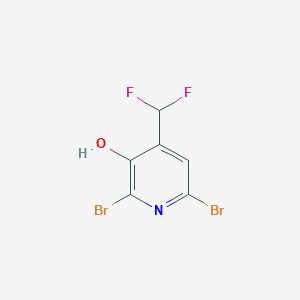
![7-Bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11778575.png)
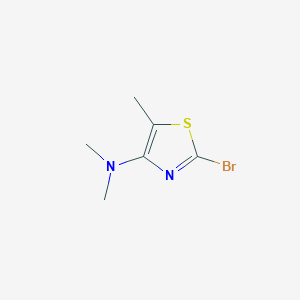
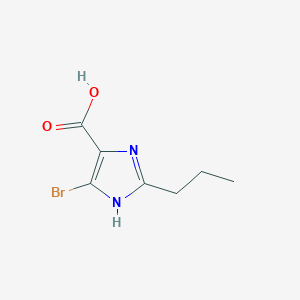
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
